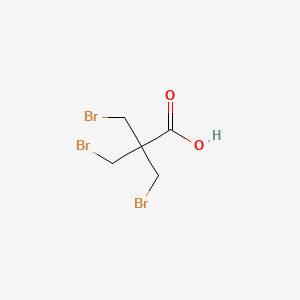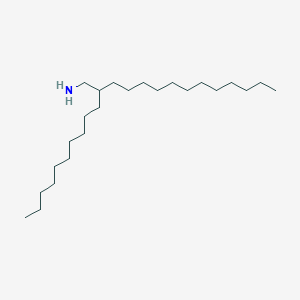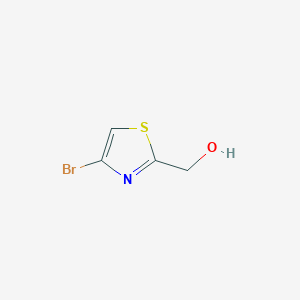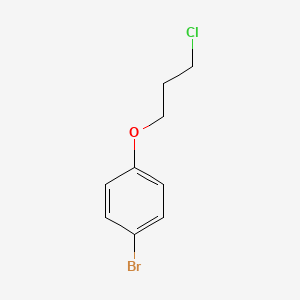
1-Bromo-4-(3-chloropropoxy)benzene
Vue d'ensemble
Description
1-Bromo-4-(3-chloropropoxy)benzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, where a bromine atom is attached to the first carbon and a 3-chloropropoxy group is attached to the fourth carbon of the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(3-chloropropoxy)benzene can be synthesized through a multi-step process involving the following key steps:
Bromination of Benzene: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to form bromobenzene.
Preparation of 3-Chloropropanol: 3-Chloropropanol is prepared by the reaction of propylene oxide with hydrochloric acid (HCl).
Etherification: The final step involves the etherification of bromobenzene with 3-chloropropanol in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-(3-chloropropoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted benzene derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, in the presence of appropriate reagents and catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents such as ethanol or water.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or sulfur trioxide (SO3) for sulfonation.
Major Products:
Nucleophilic Substitution: Products include 4-(3-chloropropoxy)phenol or 4-(3-chloropropoxy)aniline.
Electrophilic Aromatic Substitution: Products include 1-bromo-4-(3-chloropropoxy)-2-nitrobenzene or 1-bromo-4-(3-chloropropoxy)-benzene sulfonic acid.
Applications De Recherche Scientifique
1-Bromo-4-(3-chloropropoxy)benzene has several scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It serves as a building block for the development of potential pharmaceutical compounds.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(3-chloropropoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the 3-chloropropoxy group influence the electron density of the benzene ring, making it susceptible to various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
1-Bromo-4-(3-chloropropyl)benzene: Similar structure but with a 3-chloropropyl group instead of a 3-chloropropoxy group.
1-Bromo-4-(2-chloroethoxy)benzene: Similar structure but with a 2-chloroethoxy group instead of a 3-chloropropoxy group.
Uniqueness: 1-Bromo-4-(3-chloropropoxy)benzene is unique due to the presence of both a bromine atom and a 3-chloropropoxy group, which confer distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Propriétés
IUPAC Name |
1-bromo-4-(3-chloropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPFCXKSGGMFSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506855 | |
| Record name | 1-Bromo-4-(3-chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64010-38-4 | |
| Record name | 1-Bromo-4-(3-chloropropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

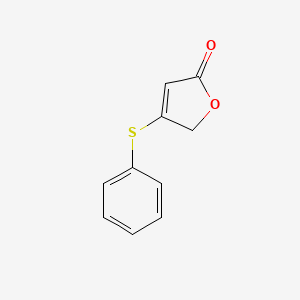




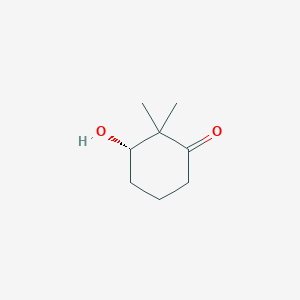
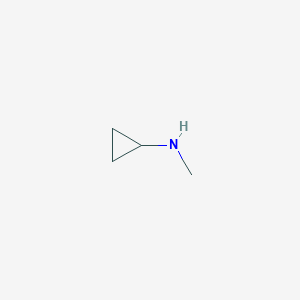
![4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1337903.png)
![2-[(3-Phenylpropyl)thio]benzoic acid](/img/structure/B1337906.png)
